molecular formula C11H5ClF2N2O3 B2504718 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine CAS No. 1225278-64-7

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Cat. No.: B2504718
CAS No.: 1225278-64-7
M. Wt: 286.62
InChI Key: HVLWVQWJVRJRDF-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H5ClF2N2O3 It is a pyridine derivative that contains chloro, difluoro, and nitrophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine typically involves the reaction of 2-chloro-4-hydroxypyridine with 2,5-difluoro-4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and chloro can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison: 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is unique due to the combination of chloro, difluoro, and nitrophenoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLWVQWJVRJRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Anhydrous N,N-dimethylformamide (150 mL) was added to 60% NaH in mineral oil (2.72 g, 67.9 mmol) under an atmosphere of argon. The mixture was cooled in an ice bath and stirred. To this suspension was added, portion-wise, a solution of 2-chloropyridin-4-ol (8 g, 61.8 mmol) in DMF (30.0 mL). The reaction mixture was stirred cold for 5 minutes and the cooling bath was removed. The reaction mixture was warmed to RT and stirred for 20 minutes. 1,2,4-trifluoro-5-nitrobenzene (13.12 g, 74.1 mmol) was added and the reaction mixture heated at 90° C. for 3 hours. The reaction mixture was cooled to RT. The mixture was concentrated to dryness. EtOH (50 mL) and MeOH (20 mL) were added and the sample was stirred with gentle warming and then cooled to RT. The yellow solid was collected by filtration, and rinsed with EtOH (50 mL) and hexanes (20 mL). The solid was dried under vacuum overnight to provide 2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine as a yellow solid (11.68 g, 63% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.48 (dd, J=10.2, 7.0 Hz, 1H), 8.41 (d, J=5.6 Hz, 1H), 7.90 (dd, J=11.6, 6.7 Hz, 1H), 7.41 (d, J=2.1 Hz, 1H), 7.26 (dd, J=5.6, 2.4 Hz, 1H); MS (ESI): m/z 287.0 [M+H]+
Quantity
8 g
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reactant
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13.12 g
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reactant
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30 mL
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solvent
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[Compound]
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oil
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2.72 g
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reactant
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150 mL
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Synthesis routes and methods II

Procedure details

Sodium hydride (136 mg, 3.4 mmol, 60% in mineral) was added to a 0° C. solution of 2-chloropyridin-4-ol (2 g, 15.4 mmol) in DMF (38 mL) under Ar. The mixture was stirred at 0° C. for 1 h. A solution of 1,2,4-trifluoro-5-nitrobenzene (626 mg, 3.1 mmol) in DMF (7.6 ml) was added and the reaction was stirred under Ar at 90° C. for 3 h. The mixture was cooled to RT and stirred overnight. The solvent was removed under reduced pressure and the crude product was partitioned between water (50 ml) and EtOAc (50 ml). The mixture was extracted with EtOAc (3×50 ml). The combined organic extracts were washed with brine, dried (Na2SO4), concentrated under reduced pressure and purified by silica gel column chromatography (hexanes/EtOAc) to yield 2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (3.57 g, 81% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.43-8.33 (m, 2H), 7.85-7.79 (m, 1H), 7.33 (d, 1H), 7.20-7.18 (m, 1H); MS (ESI) m/z: 287.0 (M+H+).
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
38 mL
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solvent
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626 mg
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reactant
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Quantity
7.6 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Sodium hydride (60% by weight in mineral oil) (3.08 g, 77 mmol) was placed in a 500 mL round bottom flask flushed with argon. DMF (140 mL) was added and the mixture was cooled in an ice bath. 2-Chloro-4-hydroxypyridine (7.68 g, 59.3 mmol) was then added slowly over 45 minutes. After addition of the hydroxypyridine was complete 2,4,5-trifluoronitrobenzene (10.5 g, 59.3 mmol) was added as a solution in DMF (29 mL). The mixture was warmed to room temperature and stirred for 18 hours. The reaction mixture was concentrated under reduced pressure to remove the majority of DMF in the mixture, and was then partitioned between ethyl acetate (300 mL) and 10% aqueous lithium chloride (150 mL). A precipitate formed which was removed via suction filtration and then the layers were separated. The organic layer was washed with additional 10% aqueous lithium chloride (2×150 mL), saturated aqueous sodium bicarbonate (150 mL) and brine (150 mL). The organic layer was dried over magnesium sulfate and evaporated to yield a dark red solid which was purified by silica gel chromatography (10 to 30% ethyl acetate/hexane) to give 2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (13.56 g, 80% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.45 (dd, 1H), 8.39 (d, 1H), 7.87 (dd, 1H), 7.39 (d, 1H), 7.24 (dd, 1H); MS (ESI) m/z: 287.0 (M+H+).
Quantity
3.08 g
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reactant
Reaction Step One
Quantity
7.68 g
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reactant
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0 (± 1) mol
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reactant
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10.5 g
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reactant
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Quantity
29 mL
Type
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of 2-chloropyridin-4-ol (100 g, 772 mmol) in anhydrous DMF (2 L) was added K2CO3 (128 g, 926 mmol) in one portion at RT. The mixture was stirred for 10 min at RT, and was then treated with 1,2,4-trifluoro-5-nitrobenzene (88 mL, 772 mmol) slowly over 10 min. The internal temp of the reaction mixture was maintained below 24° C. during the addition. The reaction was stirred at RT for 1 h and then it was stopped by adding ice/water (10 L). The mixture was stirred for 2 h and then filtered to remove the solids. The solids were washed with water (5 L), hexanes (3 L) and then dried under vacuum at 50° C. to give 194.7 g of crude material. The solids were treated with MTBE (200 mL), stirred for 2 h, collected by filtration, washed with MTBE (50 mL) and dried under vacuum at 40° C. for 3 h to afford 2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine (164.6 g, 74.5% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.48 (dd, J=10.2, 7.0 Hz, 1 H), 8.41 (d, J=5.6 Hz, 1 H), 7.90 (dd, J=11.6, 6.7 Hz, 1 H), 7.41 (d, J=2.1 Hz, 1 H), 7.26 (dd, J=5.6, 2.4 Hz, 1 H); MS (ESI): m/z 287.0 (M+H+).
Quantity
100 g
Type
reactant
Reaction Step One
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Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
88 mL
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reactant
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[Compound]
Name
ice water
Quantity
10 L
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reactant
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Quantity
200 mL
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